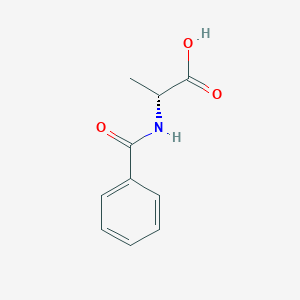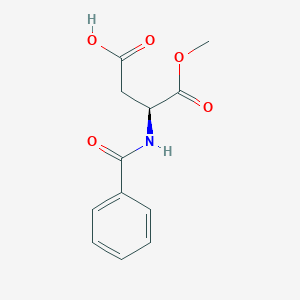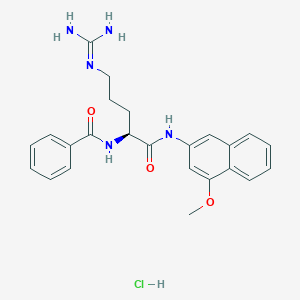
Ac-Val-OMe
描述
Ac-Val-OMe is a chemical compound that belongs to the class of amino acid derivatives. It is a white crystalline powder with a molecular weight of 189.21 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
作用机制
Target of Action
Methyl N-acetyl-L-valinate, also known as Ac-Val-OMe, is a derivative of the amino acid valine
Mode of Action
It is known that n-acetyl amino acids, such as this compound, can be used in the preparation and enantioselective hydrogenation of β-disubstituted α-acetamidoacrylates .
Biochemical Pathways
Valine, the parent amino acid of this compound, is a branched-chain amino acid (BCAA). The metabolism of BCAAs involves several steps, including transamination and oxidative decarboxylation . In the catabolic pathway of BCAAs, branched-chain aminotransferase catalyzes the first reaction, converting BCAAs into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates follow separate catabolic pathways .
Pharmacokinetics
The pharmacokinetics of other n-acetyl amino acids have been investigated . For instance, N-acetylcysteine (NAC) is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentration approximately 1-2 hours after oral administration . The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life of NAC is approximately 15-18 hours .
Result of Action
It is known that n-acetyl amino acids can be used in the synthesis of various compounds .
生化分析
Biochemical Properties
Methyl N-acetyl-L-valinate interacts with various enzymes, proteins, and other biomolecules. It is a member of the N-acyl amino acids (NA-AAs), a sub-class within the fatty acid amide family . The N-acylated amino acids are known to interact with a variety of enzymes and proteins, influencing various biochemical reactions .
Cellular Effects
Related compounds, such as acetyl-L-carnitine, have been shown to exert neuroprotective effects and influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that N-acylated amino acids, like Methyl N-acetyl-L-valinate, are involved in various biological processes, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Methyl N-acetyl-L-valinate is likely involved in the metabolic pathways of N-acylated amino acids. These pathways involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
Ac-Val-OMe can be synthesized through a straightforward two-step synthetic strategy. The first step involves the treatment of L-valine methyl ester hydrochloride with bromoacetyl bromide, resulting in the formation of a transient bromoacetamide. This intermediate is then subjected to N-alkylation with substituted imidazoles or 1,2,4-triazoles to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its desired form .
化学反应分析
Types of Reactions
Ac-Val-OMe undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
科学研究应用
Ac-Val-OMe has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
相似化合物的比较
Similar Compounds
Some compounds similar to Ac-Val-OMe include:
N-acetylmethionine: An amino acid derivative used in nutritional therapy and as a peritoneal dialysis treatment.
N-acetylcysteine: A compound with antioxidant properties used as a mucolytic medication and an antidote for paracetamol overdose.
Uniqueness
This compound is unique due to its specific chemical structure and properties. Unlike other similar compounds, it has distinct applications in both therapeutic and industrial fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
methyl (2S)-2-acetamido-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348548 | |
| Record name | Methyl N-acetyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-15-5 | |
| Record name | Methyl N-acetyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)
